molecular formula C10H12O3 B12502772 Methyl 2-hydroxy-3-methylphenylacetate

Methyl 2-hydroxy-3-methylphenylacetate

Cat. No.: B12502772
M. Wt: 180.20 g/mol
InChI Key: ZTUYHKMIELQBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-methylphenylacetate, also known as benzeneacetic acid, 2-hydroxy-3-methyl-, methyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-methylphenylacetate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-methylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-methylphenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-methylphenylacetate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(2-hydroxy-3-methylphenyl)acetate

InChI

InChI=1S/C10H12O3/c1-7-4-3-5-8(10(7)12)6-9(11)13-2/h3-5,12H,6H2,1-2H3

InChI Key

ZTUYHKMIELQBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.